Inhibiteur de MMP-2 I

Vue d'ensemble

Description

Applications De Recherche Scientifique

MMP-2 Inhibitor I has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a tool to study the inhibition of matrix metalloproteinases and their role in extracellular matrix degradation.

Biology: Helps in understanding the biological processes involving MMP-2, such as tissue remodeling and inflammation.

Industry: Utilized in the development of novel drugs and therapeutic agents targeting MMP-2.

Mécanisme D'action

Target of Action

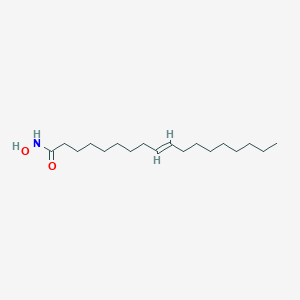

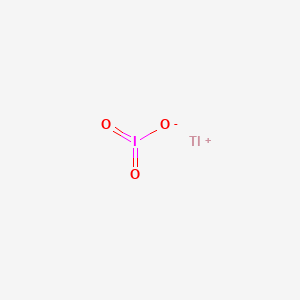

The primary target of the MMP-2 Inhibitor I, also known as N-Hydroxyoleamide, is the Matrix Metalloproteinase-2 (MMP-2) enzyme . MMP-2 is a member of the matrix metalloproteinase (MMP) family, which are zinc-dependent extracellular matrix (ECM) remodeling endopeptidases . MMP-2 plays a crucial role in the degradation of Collagen Type IV in the vascular basement membrane and extracellular matrix . It is tightly associated with the biological behavior of malignant tumors .

Biochemical Pathways

The inhibition of MMP-2 affects the extracellular matrix (ECM) remodeling pathway. Under normal conditions, MMP-2 degrades the ECM, facilitating processes such as embryonic development and angiogenesis . When the activity of mmp-2 is inhibited, it leads to the maintenance of ecm homeostasis, which can be effective in treating diseases like cancer .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'inhibiteur de MMP-2 I implique généralement la réaction de l'acide oléique avec l'hydroxylamine dans des conditions spécifiques. La réaction se déroule comme suit :

- L'acide oléique est d'abord converti en son chlorure d'acide correspondant à l'aide de chlorure de thionyle.

- Le chlorure d'acide est ensuite mis à réagir avec l'hydroxylamine pour former le dérivé acide hydroxamique, l'this compound.

Méthodes de production industrielle : La production industrielle de l'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

- Conversion à grande échelle de l'acide oléique en chlorure d'oléoyle.

- Réaction du chlorure d'oléoyle avec l'hydroxylamine en présence d'un solvant et d'un catalyseur appropriés pour produire l'this compound.

Analyse Des Réactions Chimiques

Types de réactions : L'inhibiteur de MMP-2 I subit principalement des réactions de substitution en raison de la présence du groupe fonctionnel acide hydroxamique. Il peut également participer à la liaison hydrogène et à la coordination avec les ions métalliques.

Réactifs et conditions courantes :

Réactions de substitution : Impliquent généralement des réactifs comme le chlorure de thionyle et l'hydroxylamine.

Réactions de coordination : Impliquent des ions métalliques tels que le zinc, qui est essentiel pour l'activité inhibitrice de l'this compound.

Principaux produits : Le principal produit formé par la réaction de l'acide oléique et de l'hydroxylamine est l'this compound lui-même. Des réactions supplémentaires peuvent conduire à la formation de divers dérivés en fonction des réactifs et des conditions utilisés.

4. Applications de la recherche scientifique

L'this compound a un large éventail d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : Utilisé comme outil pour étudier l'inhibition des métalloprotéinases matricielles et leur rôle dans la dégradation de la matrice extracellulaire.

Biologie : Aide à comprendre les processus biologiques impliquant la MMP-2, tels que le remodelage tissulaire et l'inflammation.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant la MMP-2.

5. Mécanisme d'action

L'this compound exerce ses effets en se liant au site actif de la MMP-2, empêchant ainsi l'enzyme de dégrader la matrice extracellulaire. Le groupe acide hydroxamique de l'this compound se coordonne avec l'ion zinc présent dans le site actif de la MMP-2, conduisant à l'inhibition de son activité protéolytique . Cette action contribue à réduire les dommages tissulaires et l'inflammation associés à une activité excessive de la MMP-2.

Comparaison Avec Des Composés Similaires

L'inhibiteur de MMP-2 I est unique en raison de son inhibition spécifique de la MMP-2. Des composés similaires comprennent :

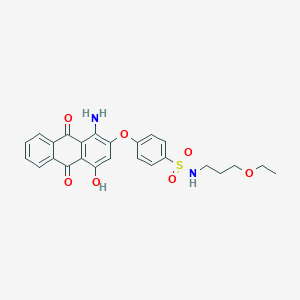

Inhibiteur de MMP-2 II : Un autre inhibiteur puissant de la MMP-2 avec une structure chimique différente.

Inhibiteur de MMP-2 III : Un composé biphénylsulfonamido-hydroxamique qui cible également la MMP-2 mais avec une sélectivité et une puissance différentes.

Inhibiteur de MMP-9 I : Cible la MMP-9, un autre membre de la famille des métalloprotéinases matricielles, mais avec moins de spécificité pour la MMP-2.

L'this compound se distingue par sa grande spécificité et sa puissance dans l'inhibition de la MMP-2, ce qui en fait un outil précieux à la fois pour la recherche et les applications thérapeutiques.

Propriétés

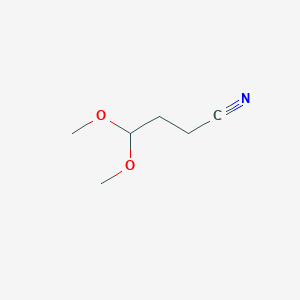

IUPAC Name |

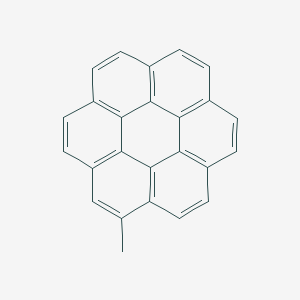

(Z)-N-hydroxyoctadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19-21/h9-10,21H,2-8,11-17H2,1H3,(H,19,20)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXHELLMCCEDJG-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884461 | |

| Record name | 9-Octadecenamide, N-hydroxy-, (9Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10335-69-0 | |

| Record name | (9Z)-N-Hydroxy-9-octadecenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10335-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxy-9-octadecenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010335690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenamide, N-hydroxy-, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenamide, N-hydroxy-, (9Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-hydroxyoleamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does MMP-2 Inhibitor I (N-Hydroxyoleamide) interact with its target, MMP-2, and what are the downstream effects of this interaction?

A: MMP-2 Inhibitor I (N-Hydroxyoleamide) acts as a potent and selective inhibitor of matrix metalloproteinase-2 (MMP-2), also known as gelatinase A. While the precise mechanism of action is not fully detailed in the provided research, MMP inhibitors generally function by binding to the catalytic zinc ion present in the active site of MMPs [, , ]. This binding prevents the enzyme from interacting with and cleaving its substrates, which are various components of the extracellular matrix (ECM).

- Reduced ECM degradation: MMP-2 plays a crucial role in breaking down ECM components like gelatin, collagen, and elastin. Inhibiting MMP-2 can therefore preserve ECM integrity and limit excessive degradation [, , ].

- Inhibited cell migration and invasion: ECM degradation by MMPs is essential for cell movement and invasion through tissues. N-Hydroxyoleamide's inhibitory action on MMP-2 can hinder these processes, potentially limiting tumor invasion and metastasis [, ].

- Modulation of cellular signaling: MMP activity can influence various signaling pathways involved in cell growth, differentiation, and apoptosis. Inhibiting MMP-2 with N-Hydroxyoleamide might indirectly impact these pathways [].

Q2: What is the role of MMP-2 in adipocyte differentiation, and how does N-Hydroxyoleamide affect this process?

A: Research suggests that MMP-2 plays a critical role in the early stages of adipocyte differentiation in 3T3-L1 preadipocytes []. While the exact mechanisms are not fully elucidated, evidence suggests that MMP-2 activity might be required for:

- Remodeling the ECM: Adipocyte differentiation involves significant morphological changes, requiring ECM remodeling. MMP-2 likely contributes to this process by degrading existing ECM components to allow for cell shape changes and new matrix deposition [].

- Modulating signaling pathways: MMP-2 might indirectly influence adipogenic signaling pathways by regulating the bioavailability of growth factors or by interacting with cell surface receptors [].

Q3: Are there any documented effects of shear stress on MMP-2 activity and smooth muscle cell migration, and if so, what is the role of N-Hydroxyoleamide in this context?

A: Studies using rat aortic smooth muscle cells (SMCs) demonstrate that exposure to physiological levels of shear stress significantly inhibits SMC migration, a key process in intimal hyperplasia []. This inhibitory effect is associated with a downregulation of MMP-2 activity []. While the research doesn't directly investigate N-Hydroxyoleamide's role in this specific context, it highlights the importance of MMP-2 in SMC migration and its potential as a target to modulate this process. Further research utilizing N-Hydroxyoleamide could provide valuable insights into whether its inhibitory action on MMP-2 could translate into therapeutic benefits for conditions associated with undesirable SMC migration, such as restenosis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

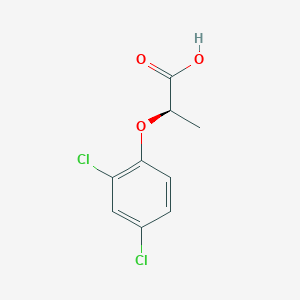

![5,7-Dichlorothiazolo[5,4-d]pyrimidine](/img/structure/B76482.png)